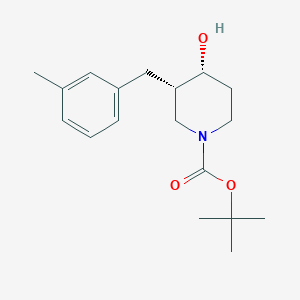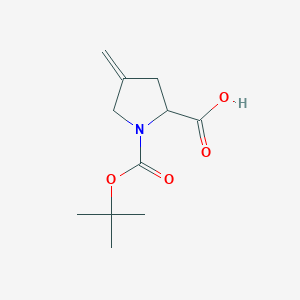
1-(叔丁氧羰基)-4-亚甲基吡咯烷-2-羧酸
描述
The compound “1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine carboxylic acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis as a protecting group for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .科学研究应用
Peptide Synthesis and Protection
The tert-Butoxycarbonyl (Boc) group is a widely used protective group for amino groups in peptide synthesis. This compound serves as a Boc-protected amino acid, allowing controlled deprotection during peptide chain assembly. The Boc group is stable under basic hydrolysis conditions and catalytic reduction, making it an excellent choice for safeguarding amino functionalities during peptide elongation .
Suzuki-Miyaura Cross-Coupling Reactions
1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid can participate in Suzuki-Miyaura cross-coupling reactions. By incorporating boronic acids or boronate esters, this compound enables the synthesis of complex molecules, including pharmaceutical intermediates and natural products. The versatility of this reaction makes it valuable in medicinal chemistry and organic synthesis .
Drug Development
Researchers explore the potential of Boc-protected amino acids in drug design. By incorporating this compound into peptide-based drugs, they can enhance stability, bioavailability, and targeted delivery. Its compatibility with solid-phase peptide synthesis facilitates the creation of novel drug candidates .
Bioconjugation and Labeling
1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid can serve as a building block for bioconjugation and labeling strategies. Researchers functionalize the Boc group with various tags (e.g., fluorophores, biotin) to study protein-protein interactions, cellular localization, and enzyme activity. These applications are crucial in proteomics and cell biology research .
Solid-Phase Peptide Synthesis
Due to its stability and compatibility with automated peptide synthesis, this compound plays a pivotal role in solid-phase peptide synthesis (SPPS). SPPS allows efficient assembly of peptides on a solid support, enabling the rapid generation of custom peptides for research, diagnostics, and therapeutic purposes .
Chemical Biology
Researchers use Boc-protected amino acids to investigate protein function, structure, and interactions. By incorporating this compound into peptide probes, they can selectively target specific proteins or domains, shedding light on biological processes and disease mechanisms .
作用机制
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound could interact with amines in biochemical systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable against various nucleophiles and reducing agents, and its removal can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the cleavage of the more substituted tert-butyl carbocation, which is facilitated by the stability of this group .
Biochemical Pathways
The use of boc groups in the protection of amines is a critical step in many biochemical syntheses, including the synthesis of peptides . Therefore, the compound could potentially influence any biochemical pathway involving amine-containing molecules.
Pharmacokinetics
The boc group is known for its excellent stability, suggesting that compounds containing this group may have good bioavailability .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis, allowing for transformations of other functional groups . After the necessary reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the addition of the Boc group to amines can occur under aqueous conditions , and its removal typically requires the presence of a strong acid . Furthermore, certain reactions involving this compound may require specific temperatures .
未来方向
The use of Boc-protected amino acid ionic liquids in peptide synthesis is a promising area of research . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .
属性
IUPAC Name |
4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




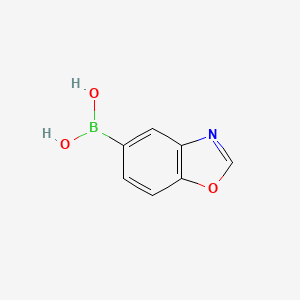
![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)
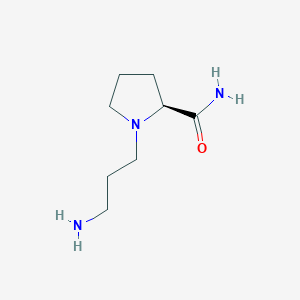
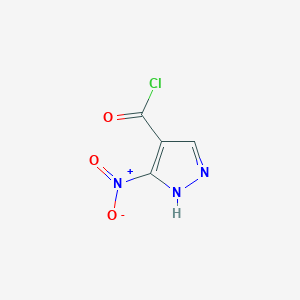
![Ethanol, 2-[(3-aminopropyl)ethylamino]-](/img/structure/B3240661.png)

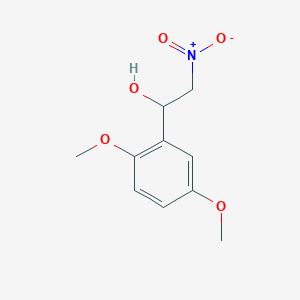
![Imidazo[1,2-a]pyridine-7-sulfonyl chloride](/img/structure/B3240671.png)
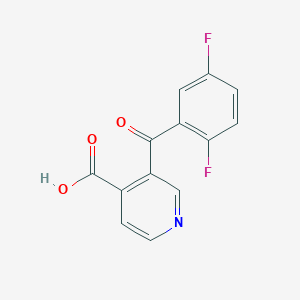
![N-[2-(tert-Butoxycarbonylamino)ethyl]-N-[2-oxo-4-(benzyloxycarbonylamino)-1,2-dihydropyrimidine-1-ylacetyl]glycine](/img/structure/B3240691.png)
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B3240702.png)
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate](/img/structure/B3240703.png)
